![molecular formula C11H13BrN2O2 B14506848 5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine CAS No. 62899-10-9](/img/structure/B14506848.png)
5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with bromine, methyl, and allyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine typically involves the bromination of 4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The allyloxy groups can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation Reactions: Products include epoxides and other oxidized derivatives.
Reduction Reactions: Products include dihydropyrimidine derivatives.
Applications De Recherche Scientifique
5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and allyloxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2,4-bis(methylthio)pyrimidine
- 5-Bromo-2-hydroxy-4-methylpyridine
- 5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine
Uniqueness
5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine is unique due to the presence of both bromine and allyloxy groups, which confer distinct chemical reactivity and biological activity. This combination of substituents is not commonly found in other similar compounds, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
62899-10-9 |
|---|---|
Formule moléculaire |
C11H13BrN2O2 |
Poids moléculaire |
285.14 g/mol |
Nom IUPAC |
5-bromo-4-methyl-2,6-bis(prop-2-enoxy)pyrimidine |
InChI |
InChI=1S/C11H13BrN2O2/c1-4-6-15-10-9(12)8(3)13-11(14-10)16-7-5-2/h4-5H,1-2,6-7H2,3H3 |
Clé InChI |
KUEBWMFUNCVEDT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)OCC=C)OCC=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


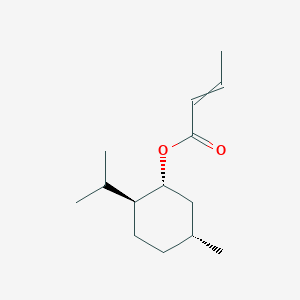
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
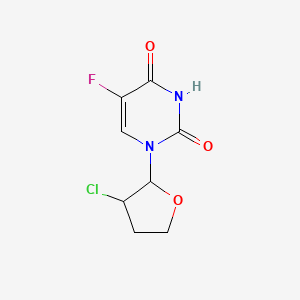
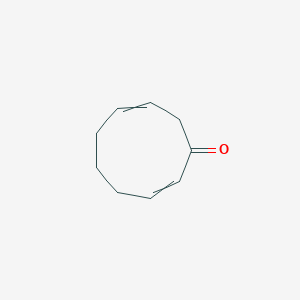
![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
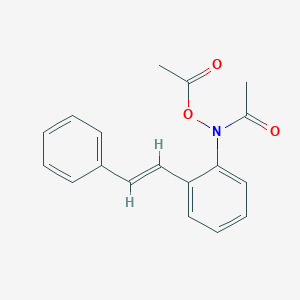
![3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one](/img/structure/B14506799.png)
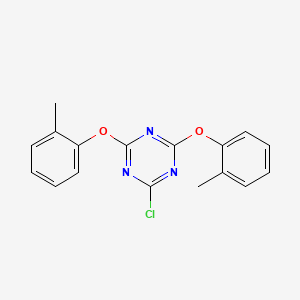
![{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14506803.png)

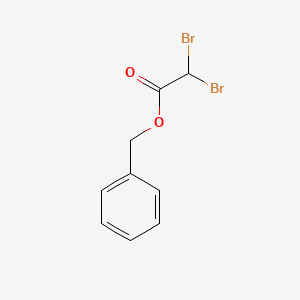
![3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol](/img/structure/B14506831.png)
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)
